molecular formula C25H25N3O4S B11231680 N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11231680
M. Wt: 463.6 g/mol
InChI Key: FMPBITFGQTVYNO-UHFFFAOYSA-N
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Description

N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps. The process begins with the preparation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the butan-2-ylcarbamoyl and carboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique structure and the specific functional groups it contains. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[2-(butan-2-ylcarbamoyl)phenyl]-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H25N3O4S/c1-4-16(2)26-25(30)19-10-5-7-11-21(19)27-24(29)17-13-14-22-20(15-17)18-9-6-8-12-23(18)33(31,32)28(22)3/h5-16H,4H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

FMPBITFGQTVYNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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